molecular formula C6H11NO3 B6333066 (R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one CAS No. 960402-19-1

(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one

Cat. No. B6333066
CAS RN: 960402-19-1
M. Wt: 145.16 g/mol
InChI Key: VARQKLKKURHTHL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (RHMMO) is an organic compound belonging to the family of morpholine derivatives. It is an important precursor in the synthesis of several pharmaceuticals and other compounds. RHMMO has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in the synthesis of polymers, and as a stabilizer in the synthesis of polyphosphates. The compound has also been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Molecular Biology: Buffer Preparation

In molecular biology, ®-5-(Hydroxymethyl)-4-methylmorpholin-3-one can be utilized in the preparation of Tris buffers. These buffers are essential for maintaining a stable pH in various biological and chemical reactions, which is crucial for the activity of enzymes and other biomolecules .

Biochemistry: Protein Crystallization

This compound is also instrumental in the crystallization of proteins. By adjusting the pH, it helps in forming crystals of proteins, which are then used for X-ray crystallography to determine the three-dimensional structure of the protein molecules .

Molecular Visualization: Virtual Reality (VR) Applications

In the field of molecular visualization, ®-5-(Hydroxymethyl)-4-methylmorpholin-3-one could potentially be used in VR applications to create immersive experiences that allow researchers to ‘walk’ through molecular structures and better understand their complex forms and interactions .

Chemical Synthesis: Catalysis

®-5-(Hydroxymethyl)-4-methylmorpholin-3-one may serve as a catalyst or a component in catalytic systems for various chemical reactions, including but not limited to cross-coupling reactions, which are pivotal in creating complex organic compounds .

Regulatory Compliance: Safety and Environmental Impact

Understanding the regulatory context of this compound is essential for its application in scientific research. It appears in various regulatory lists, which dictate its safe use, handling, and disposal to minimize environmental impact .

properties

IUPAC Name

(5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARQKLKKURHTHL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](COCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one

CAS RN

960402-19-1
Record name (5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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